2H-(1)Benzopyrano(3,4-b)pyridin-7-ol, 1,3,4,4a,5,10b-hexahydro-4-propyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of CGS-15873A free base involves several steps, including the formation of the benzopyranopyridine core structure. The synthetic route typically starts with the preparation of the appropriate starting materials, followed by a series of reactions to form the desired product. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the compound . Industrial production methods may involve scaling up these reactions to produce larger quantities of the compound while maintaining the desired purity and yield .
化学反応の分析
CGS-15873A free base undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of CGS-15873A free base can lead to the formation of a keto metabolite, while reduction can result in the formation of N-despropyl CGS-15873 .
科学的研究の応用
In chemistry, it is used as a model compound to study the behavior of dopamine receptor agonists . In biology, it has been used to investigate the role of dopamine receptors in various physiological processes . In medicine, CGS-15873A free base has shown promise in the treatment of neurological disorders such as Parkinson’s disease and schizophrenia .
作用機序
The mechanism of action of CGS-15873A free base involves its interaction with dopamine receptors, specifically the presynaptic autoreceptor . By binding to these receptors, the compound modulates the release of dopamine, a neurotransmitter involved in various physiological processes . This modulation can lead to changes in neuronal activity and behavior, which may be beneficial in the treatment of neurological disorders . The molecular targets and pathways involved in the action of CGS-15873A free base include the dopamine receptor signaling pathway and related intracellular signaling cascades .
類似化合物との比較
CGS-15873A free base is similar to other dopamine receptor agonists, such as apomorphine, quinpirole, and (+)-3-PPP . it has unique properties that distinguish it from these compounds. For example, CGS-15873A free base has a higher affinity for the presynaptic autoreceptor compared to other dopamine agonists . This specificity may contribute to its potential therapeutic benefits in the treatment of neurological disorders . Other similar compounds include CGS-15855A and (-)-3-PPP, which also target dopamine receptors but have different pharmacological profiles .
特性
CAS番号 |
100745-36-6 |
---|---|
分子式 |
C15H21NO2 |
分子量 |
247.33 g/mol |
IUPAC名 |
(4aR,10bS)-4-propyl-1,2,3,4a,5,10b-hexahydrochromeno[3,4-b]pyridin-7-ol |
InChI |
InChI=1S/C15H21NO2/c1-2-8-16-9-4-6-11-12-5-3-7-14(17)15(12)18-10-13(11)16/h3,5,7,11,13,17H,2,4,6,8-10H2,1H3/t11-,13-/m0/s1 |
InChIキー |
BJMSUUATNLDQQZ-AAEUAGOBSA-N |
異性体SMILES |
CCCN1CCC[C@@H]2[C@@H]1COC3=C2C=CC=C3O |
正規SMILES |
CCCN1CCCC2C1COC3=C2C=CC=C3O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。